molecular formula Mg(NO3)2<br>MgN2O6 B078771 Magnesium nitrate CAS No. 10377-60-3

Magnesium nitrate

Cat. No. B078771
Key on ui cas rn: 10377-60-3
M. Wt: 148.32 g/mol
InChI Key: YIXJRHPUWRPCBB-UHFFFAOYSA-N
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Patent
US08461373B2

Procedure details

An aqueous solution in which 3.75 kg of aluminum nitrate nonahydrate, 2.56 kg of magnesium nitrate and 540 g of 60% nitric acid were dissolved in 5.0 L of pure water was gradually dropped into 20.0 kg of a stirred silica sol solution having a colloidal particle diameter of from 10 to 20 nm held at 15° C. (Snowtex N-30 manufactured by Nissan Chemical Industries, Ltd. (SiO2 content: 30% by mass)) to obtain a mixed slurry of silica sol, aluminum nitrate and magnesium nitrate. Subsequently, the mixed slurry was aged by holding at 50° C. for 24 hours. After cooling to room temperature, the mixed slurry was spray-dried with a spray dryer set to an outlet temperature of 130° C. to obtain a solid.
Quantity
2.56 kg
Type
reactant
Reaction Step One
Quantity
540 g
Type
reactant
Reaction Step One
Name
aluminum nitrate nonahydrate
Quantity
3.75 kg
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Mg+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[N+:10]([O-:13])([OH:12])=[O:11].O.O.O.O.O.O.O.O.O.[N+:23]([O-:26])([O-:25])=[O:24].[Al+3:27].[N+:28]([O-:31])([O-:30])=[O:29].[N+]([O-])([O-])=O>O>[N+:1]([O-:4])([O-:3])=[O:2].[Al+3:27].[N+:6]([O-:9])([O-:8])=[O:7].[N+:10]([O-:13])([O-:12])=[O:11].[N+:23]([O-:26])([O-:25])=[O:24].[Mg+2:5].[N+:28]([O-:31])([O-:30])=[O:29] |f:0.1.2,4.5.6.7.8.9.10.11.12.13.14.15.16,18.19.20.21,22.23.24|

Inputs

Step One
Name
Quantity
2.56 kg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
Name
Quantity
540 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
aluminum nitrate nonahydrate
Quantity
3.75 kg
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually dropped into 20.0 kg of a stirred silica sol solution
CUSTOM
Type
CUSTOM
Details
held at 15° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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